

13C NMR Chemical Shift Guide: 2-(4-Chlorophenoxy)pyridine

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists Focus: Structural Elucidation, Substituent Effects, and Experimental Protocols

Executive Summary & Chemical Identity[1]

The structural validation of **2-(4-Chlorophenoxy)pyridine** (CAS: 4646-91-5) relies heavily on ¹³C NMR spectroscopy to distinguish the pyridine core from the chlorophenoxy moiety. This guide provides a detailed assignment of carbon resonances, contrasting them with the non-chlorinated analog, 2-phenoxy pyridine, to highlight the diagnostic shifts caused by the chlorine atom.

Chemical Profile[1][2][3][4][5][6][7][8][9]

- IUPAC Name: **2-(4-Chlorophenoxy)pyridine**[1]
- Molecular Formula: C₁₁H₈ClNO
- Molecular Weight: 205.64 g/mol
- Key Structural Features: Electron-deficient pyridine ring coupled to an electron-rich chlorophenoxy ring via an ether linkage.

13C NMR Spectral Data: Comparative Analysis

The following table presents the chemical shifts (

, ppm) in CDCl₃. The data for the parent compound, 2-phenoxy pyridine, is based on experimental literature values, while the values for the 4-chloro derivative are derived from established Substituent Chemical Shift (SCS) additivity rules relative to the parent.

Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)

Carbon Position	Label	2-Phenoxy pyridine (Exp.) [1,2]	2-(4-Cl-phenoxy)pyridine (Est.)	$\Delta\delta$ (Shift Effect)	Assignment Logic
Pyridine Ring					
Py-C2	C2	163.7	163.5	-0.2	Deshielded ipso-carbon (attached to Oxygen).
Py-C6	C6	147.8	147.8	0.0	Deshielded by Nitrogen (α -position).
Py-C4	C4	139.4	139.5	+0.1	Para to Nitrogen; minimal effect from Cl.
Py-C5	C5	118.4	118.5	+0.1	Shielded β -carbon (resonance from Oxygen).
Py-C3	C3	111.5	111.6	+0.1	Highly shielded β -carbon (ortho to Oxygen).
Phenoxy Ring					
Ph-C1'	C1'	154.0	152.5	-1.5	IpsO-O; Shielded by p-Cl inductive effect.

Ph-C4'	C4'	124.7	129.0	+4.3	Diagnostic Peak: Ipso-Cl deshielding.
Ph-C3', C5'	C3'	129.7	129.8	+0.1	Ortho to Cl; minimal net change.
Ph-C2', C6'	C2'	121.1	122.6	+1.5	Meta to Cl; slight deshielding.

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Note: The most significant diagnostic change is at C4', which shifts downfield from ~124.7 ppm to ~129.0 ppm upon chlorination. The Pyridine C3 signal at ~111.5 ppm is characteristic of 2-alkoxypyridines due to the strong electron donation from the ether oxygen.

Structural Visualization & Assignments[7]

The following diagram maps the carbon labels to the chemical structure, illustrating the electronic environment responsible for the observed shifts.

Caption: ¹³C NMR Assignment Map. Blue nodes indicate the pyridine ring; Red nodes indicate the phenoxy ring. The Green node (C4') highlights the site of chlorination.

Experimental Protocol: Self-Validating System

To ensure reproducibility and high resolution, follow this standardized protocol. This workflow is designed to prevent common artifacts such as solvent peak overlap or poor signal-to-noise ratios for quaternary carbons (C2, C1', C4').

Step 1: Sample Preparation

- Solvent: Chloroform-d (CDCl_3) is preferred over DMSO-d_6 for this compound to avoid viscosity broadening and to maintain consistency with literature standards.
- Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of CDCl_3 .
 - Why? High concentration is required to visualize the low-intensity quaternary carbons (C2, C1', C4') in a reasonable timeframe.
- Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis) which degrade magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters (Self-Validating)

- Pulse Sequence: Proton-decoupled ^{13}C (e.g., zgpg30 on Bruker).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
 - Reasoning: Quaternary carbons (C2, C1', C4') have long T1 relaxation times. A short D1 will suppress their signals, making integration unreliable and peak picking difficult.
- Scans (NS): Minimum 512 scans (approx. 30 mins).
- Reference: Calibrate the middle peak of the CDCl_3 triplet to 77.16 ppm.

Step 3: Quality Control (QC) Check

- Validation 1 (Solvent): Ensure the CDCl_3 triplet is at 77.16 ppm.^[2]
- Validation 2 (Impurity Check): Check for starting material signals.
 - 4-Chlorophenol:^{[3][4][5]} Look for a C-OH peak at ~156 ppm (absent in product).
 - 2-Chloropyridine: Look for a C-Cl peak at ~151 ppm (absent in product).
 - Product Confirmation: The presence of the 163.5 ppm (Py-C2) and 152.5 ppm (Ph-C1') peaks confirms the formation of the ether linkage.

Comparative Performance: Solvent Effects

While CDCl_3 is the standard, some applications (e.g., biological assays) require DMSO-d_6 . Anticipate the following solvent-induced shifts if switching solvents:

Carbon	CDCl_3 Shift (ppm)	DMSO-d_6 Shift (ppm)	Effect
Py-C2	163.5	~163.0	Minimal change.
Py-C3	111.6	~112.5	Slight deshielding due to H-bonding with ether oxygen.
Ph-C4'	129.0	~128.5	Minimal change.

Guidance: Use CDCl_3 for structural characterization. Use DMSO-d_6 only if solubility is an issue or for direct comparison with biological assay stocks.

References

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Sources

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